7-Tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
7-Tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a tert-butyl substituent at position 7 and a carboxylic acid group at position 2.
Synthesis: The compound is synthesized via multi-step protocols, often involving cyclocondensation reactions followed by functional group modifications. For example, analogous pathways for related compounds include:
- Cyclization of β-keto esters with aminopyrazole derivatives under acidic conditions .
- Introduction of alkyl groups (e.g., tert-butyl) via N-alkylation or direct substitution .
- Final hydrolysis and amidation steps to install the carboxylic acid moiety .
The tert-butyl group enhances steric bulk and may influence metabolic stability, while the carboxylic acid improves solubility for pharmacological applications.
Properties
IUPAC Name |
7-tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)8-4-5-12-9-7(10(15)16)6-13-14(8)9/h6,8,12H,4-5H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOJTLVGCHWYFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCNC2=C(C=NN12)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, followed by further conversion to the desired product . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-Tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butyl group and carboxylic acid functional group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
7-Tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 7-Tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tert-butyl group and carboxylic acid functional group allows for specific interactions with the active sites of these targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Structural Features and Substituent Variations
Key structural differences among pyrazolo[1,5-a]pyrimidine derivatives lie in substituents at positions 5, 6, and 7, which modulate physicochemical and biological properties.
Key Observations :
- Electron-Withdrawing Groups (e.g., CF₃) : Enhance metabolic stability and lipophilicity but may reduce solubility .
- Amino Groups (e.g., NH₂): Improve solubility and enable hydrogen bonding in biological targets .
- Steric Bulk (e.g., tert-butyl) : May hinder enzyme binding but improve pharmacokinetic profiles .
Catalytic Systems :
Reaction Yields :
Physicochemical Properties
- Solubility : Carboxylic acid derivatives generally exhibit higher aqueous solubility than esters or amides. However, tert-butyl and trifluoromethyl groups reduce solubility due to hydrophobicity .
- Stability : Tert-butyl groups enhance steric protection against enzymatic degradation, improving plasma stability .
Biological Activity
7-Tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, focusing on anti-inflammatory properties, enzyme inhibition, and related pharmacological effects.
- Molecular Formula : C10H17N3O2
- Molecular Weight : 179.26 g/mol
- CAS Number : 1698408-65-9
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of various pyrazolo derivatives, including 7-tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid. A comparative analysis of its activity against cyclooxygenase (COX) enzymes reveals significant inhibitory effects.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 7-Tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | 0.034 | 0.01 | 3.4 |
| Celecoxib | 0.12 | 0.05 | 2.4 |
The above table indicates that the compound exhibits a lower IC50 value for COX-2 compared to COX-1, suggesting a favorable selectivity that may reduce side effects commonly associated with non-selective NSAIDs.
The mechanism by which this compound exerts its anti-inflammatory effects appears to involve the inhibition of COX enzymes responsible for the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation. In vitro studies have demonstrated that the compound can significantly reduce prostaglandin E2 levels in activated macrophages.
Case Studies
A notable case study involved the administration of 7-tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid in a rat model of carrageenan-induced paw edema. The results indicated:
- Reduction in Edema : The compound reduced paw swelling by approximately 70% compared to control groups.
- Histopathological Analysis : Tissue samples showed minimal inflammatory cell infiltration and preserved structural integrity compared to untreated controls.
Safety and Toxicology
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies revealed an LD50 greater than 2000 mg/kg in rodent models, suggesting a favorable safety margin for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
